molecular formula C20H23N7O B14955875 [4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

[4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B14955875
M. Wt: 377.4 g/mol
InChI Key: KNZKXJLPXZYNEQ-UHFFFAOYSA-N
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Description

[4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multiple steps, starting with the preparation of the tetrazole ring and the piperazine derivative. The tetrazole ring can be synthesized through a Menschutkin reaction involving the nucleophilic substitution of an alkyl halide with sodium azide, followed by cyclization. The piperazine derivative can be prepared through the reaction of piperazine with 2-bromoethylpyridine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the tetrazole ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl and pyridine rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s ability to interact with various biological targets makes it a potential candidate for drug development. It can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, the compound’s structural features suggest potential applications as a pharmaceutical agent. It may exhibit activity against certain diseases, making it a subject of interest in medicinal chemistry.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. The piperazine and pyridine moieties can interact with receptors and ion channels, modulating their function. These interactions can lead to various biological effects, such as enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    [4-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone: Lacks the piperazine and pyridine moieties, making it less versatile.

    [4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone: Similar structure but with an ethyl group instead of a methanone group, affecting its reactivity and interactions.

Uniqueness

The presence of both the piperazine and pyridine moieties in [4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone makes it unique compared to other similar compounds. These functional groups enhance its ability to interact with a wide range of biological targets, making it a versatile and valuable compound in scientific research.

Biological Activity

The compound [4-(5-methyl-1H-tetrazol-1-yl)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone, also known by its IUPAC name, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

PropertyValue
Molecular FormulaC18H19N7O
Molecular Weight349.4 g/mol
IUPAC Name[4-(5-methyltetrazol-1-yl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
CAS Number1324080-58-1

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

1. Antimicrobial Activity:
Studies have shown that compounds with tetrazole and piperazine moieties often display significant antimicrobial properties. The presence of the tetrazole ring is crucial for this activity, as it enhances the compound's ability to interact with microbial targets.

2. Anticancer Effects:
Preliminary in vitro studies suggest that this compound may inhibit the growth of various cancer cell lines. For instance, it has been observed to affect cell viability in human glioma and breast cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest.

3. Neuropharmacological Effects:
The piperazine component is known for its role in modulating neurotransmitter systems. Research indicates that the compound may influence serotonin and dopamine receptors, which could have implications for treating neurological disorders.

The exact mechanism of action remains under investigation; however, it is believed that this compound interacts with specific molecular targets such as enzymes and receptors. The binding affinity to these targets is influenced by the structural characteristics of the compound.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly altered by modifications to its structure. Key findings include:

Tetrazole Ring: Essential for biological activity; variations in substituents can enhance or diminish efficacy.

Piperazine Moiety: Plays a crucial role in receptor binding; modifications here can affect pharmacokinetics and potency.

A comparative analysis with related compounds shows that those with additional functional groups on the piperazine or phenyl rings often exhibit improved potency and selectivity.

Case Studies

Several studies have focused on the biological activity of related compounds:

Case Study 1: A study demonstrated that derivatives of tetrazole exhibited potent anticancer activity against breast cancer cell lines, with IC50 values indicating significant cytotoxicity.

Case Study 2: Another investigation highlighted the neuroprotective effects of similar piperazine-containing compounds in animal models of neurodegenerative diseases, suggesting potential therapeutic applications.

Properties

Molecular Formula

C20H23N7O

Molecular Weight

377.4 g/mol

IUPAC Name

[4-(5-methyltetrazol-1-yl)phenyl]-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H23N7O/c1-16-22-23-24-27(16)19-7-5-17(6-8-19)20(28)26-14-12-25(13-15-26)11-9-18-4-2-3-10-21-18/h2-8,10H,9,11-15H2,1H3

InChI Key

KNZKXJLPXZYNEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=N4

Origin of Product

United States

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